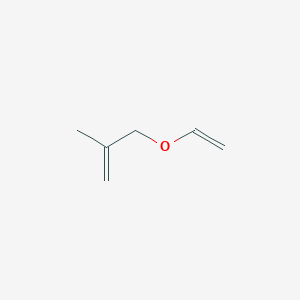
3-(Ethenyloxy)-2-methylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(vinyloxy)-1-propene is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a vinyl ether group attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(vinyloxy)-1-propene typically involves the reaction of 2-methyl-3-buten-2-ol with a suitable vinylating agent. One common method is the reaction of 2-methyl-3-buten-2-ol with vinyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds via an elimination mechanism, resulting in the formation of 2-Methyl-3-(vinyloxy)-1-propene and acetic acid as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-3-(vinyloxy)-1-propene can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(vinyloxy)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group to an alkane.
Substitution: The vinyl ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(vinyloxy)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of coatings, adhesives, and resins due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(vinyloxy)-1-propene involves its reactivity towards various chemical reagents. The vinyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form aldehydes or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: A precursor in the synthesis of 2-Methyl-3-(vinyloxy)-1-propene.
2-Methyl-3-butyn-2-ol: A related compound with an alkyne group instead of a vinyl ether group.
3-Methyl-3-buten-1-ol: A similar compound with a different substitution pattern on the propene backbone.
Uniqueness
2-Methyl-3-(vinyloxy)-1-propene is unique due to its vinyl ether group, which imparts distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
6552-32-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3-ethenoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H10O/c1-4-7-5-6(2)3/h4H,1-2,5H2,3H3 |
InChI Key |
GBHHYHNRBWGLBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


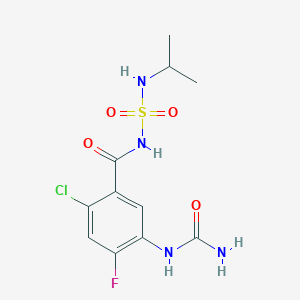

![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
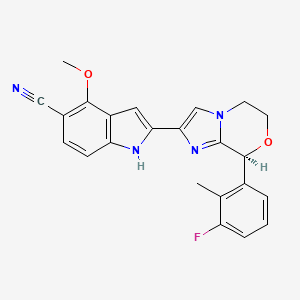

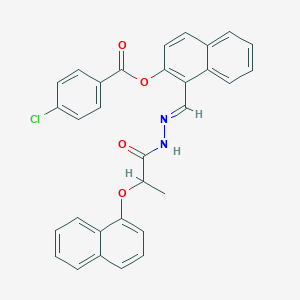
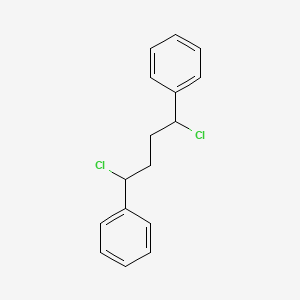
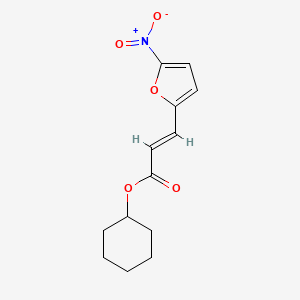
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
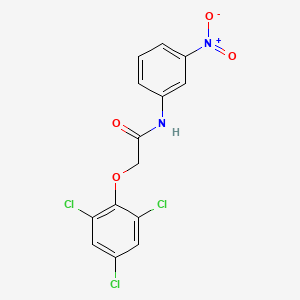

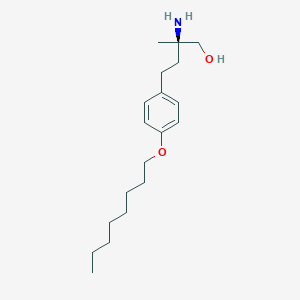
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
